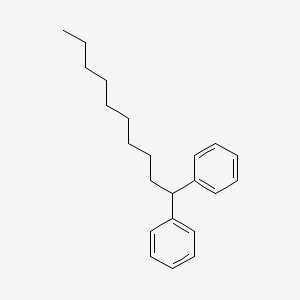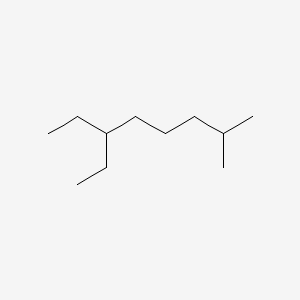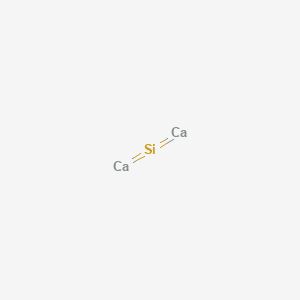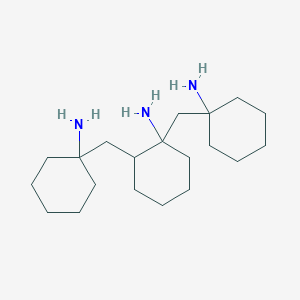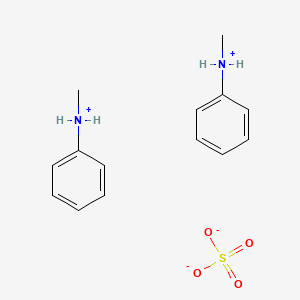
Bis(N-methylanilinium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-methylanilinium) sulphate is a chemical compound with the molecular formula C14H20N2O4S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two N-methylanilinium groups and a sulphate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methylanilinium) sulphate typically involves the reaction of N-methylaniline with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- The reaction mixture is stirred until the formation of this compound is complete.
- The product is then isolated and purified through crystallization or other suitable methods.
N-methylaniline: is dissolved in a suitable solvent.
Sulphuric acid: is added slowly to the solution while maintaining the temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(N-methylanilinium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of N-methylaniline and other derivatives.
Substitution: The N-methylanilinium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of N-methylaniline and sulphate-containing compounds.
Scientific Research Applications
Bis(N-methylanilinium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(N-methylanilinium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-trimethylanilinium sulphate
- N-methyl-N-phenylanilinium sulphate
- N,N-dimethylanilinium sulphate
Uniqueness
Bis(N-methylanilinium) sulphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual N-methylanilinium groups provide distinct reactivity compared to other similar compounds, making it valuable in both research and industrial contexts.
Properties
CAS No. |
38846-29-6 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
methyl(phenyl)azanium;sulfate |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-8-7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,1H3;(H2,1,2,3,4) |
InChI Key |
GAEQQZIJYRWUCU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1=CC=CC=C1.C[NH2+]C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



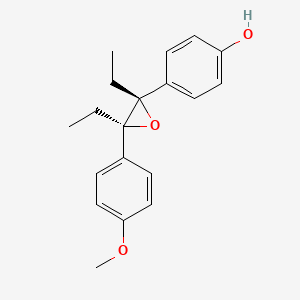
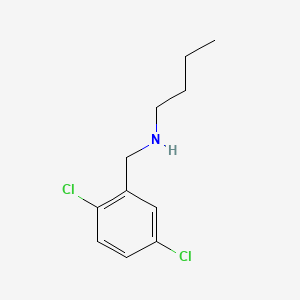

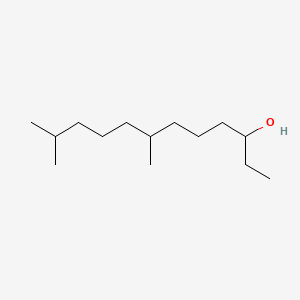
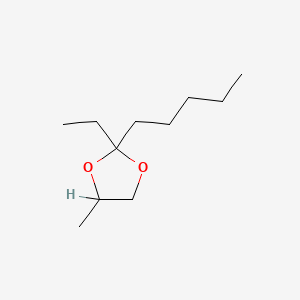
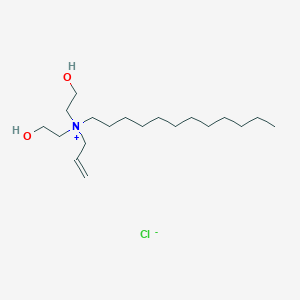
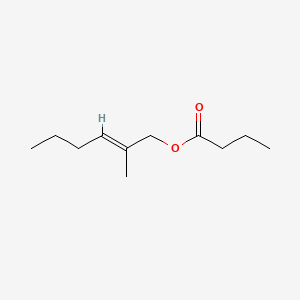
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
